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Introduction
Carboplatin is a second-generation platinum-containing anticancer drug used to treat various

malignancies, including ovarian, lung, and head and neck cancers.[1][2] While it was

developed as an analog of cisplatin with a more favorable safety profile, particularly reduced

nephrotoxicity, high-dose carboplatin chemotherapy can still induce renal injury.[1][3][4] The

nephrotoxicity is dose-dependent and can manifest as renal tubular injury, focal tubular

necrosis, and acute interstitial nephritis.[1][3][5] The underlying mechanisms are not as

extensively studied as those for cisplatin but are understood to involve oxidative stress, DNA

damage, and apoptosis in renal tubular cells.[3][4]

Accurate assessment of carboplatin-induced nephrotoxicity in preclinical animal models is

crucial for understanding its mechanisms, developing protective strategies, and defining safe

dosing regimens. These application notes provide a comprehensive overview of the key

methods and detailed protocols for evaluating renal injury in rodent models following

carboplatin administration.
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Rodent models, particularly rats and mice, are widely used to study drug-induced

nephrotoxicity due to their physiological similarities to humans and ease of handling.[6][7]

2.1 Species Selection:

Rats (e.g., Wistar, Sprague-Dawley): Often used for dose-response and time-course studies

of nephrotoxicity.[3][4]

Mice (e.g., C57BL/6, BALB/c): Suitable for mechanistic studies, especially those involving

genetically modified strains.

2.2 Carboplatin Administration:

Route: Intraperitoneal (i.p.) injection is the most common route for inducing consistent

nephrotoxicity in experimental settings.[3][4]

Dose: The dose required to induce nephrotoxicity is significantly higher than for cisplatin.

Doses are typically administered as a single injection.[3][4]

Vehicle: Carboplatin is typically dissolved in a saline solution for administration.

Table 1: Example Dosing Regimens for Inducing Nephrotoxicity in Rats
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Species Strain
Carboplatin
Dose
(mg/kg)

Administrat
ion Route

Key
Findings

Reference

Rat Wistar
64, 128, 192,

256

i.p., single

dose

Dose-

dependent

increases in

plasma

creatinine

and BUN.

Significant

decreases in

renal

antioxidant

enzymes

(SOD, CAT)

at doses ≥

128 mg/kg.[3]

[3]

Rat Wistar 256
i.p., single

dose

Time-

dependent

increases in

plasma

creatinine

and BUN

from day 1 to

5. Significant

depletion of

antioxidant

enzymes

from day 3 to

5.[4]

[4]

Experimental Workflow for Assessment
A systematic approach is required to comprehensively evaluate nephrotoxicity, combining

functional, histological, and molecular endpoints.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12420797/
https://pubmed.ncbi.nlm.nih.gov/12420797/
https://pubmed.ncbi.nlm.nih.gov/15225673/
https://pubmed.ncbi.nlm.nih.gov/15225673/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: In Vivo

Phase 2: Ex Vivo Analysis

Phase 3: Data Interpretation

Animal Model Selection
(Rat/Mouse)

Carboplatin Administration
(i.p. injection)

In-life Monitoring
(Body weight, clinical signs)

Sample Collection
(Blood, Urine, Kidneys)

Functional Assessment
(BUN, Creatinine)

Histopathological Analysis
(H&E Staining)

Molecular & Cellular Assays
(ROS, TUNEL)

Data Analysis & 
Statistical Evaluation

Conclusion on
Nephrotoxicity Severity

Click to download full resolution via product page

Caption: General experimental workflow for assessing carboplatin-induced nephrotoxicity.

Assessment Methods and Protocols
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Functional Assessment: Biochemical Markers
The most common method for assessing renal function is the measurement of blood urea

nitrogen (BUN) and serum creatinine (SCr).[6][8] Elevated levels of these markers indicate a

reduction in the glomerular filtration rate (GFR).[6]

Table 2: Changes in Functional Biomarkers After Carboplatin Administration in Rats

Parameter
Control
(Saline)

Carboplatin
(256 mg/kg) at
Day 4

Unit Reference

Plasma

Creatinine
~0.5 > 2.0 mg/dL [3]

Blood Urea

Nitrogen
~20 > 100 mg/dL [3]

Protocol 4.1.1: Blood Collection and Serum Preparation
Objective: To obtain serum for biochemical analysis.

Materials:

Anesthetic (e.g., isoflurane, ketamine/xylazine)

Syringes (1 mL) with needles (25-27 gauge)

Microcentrifuge tubes (1.5 mL)

Pipettes and tips

Centrifuge

Procedure:

Anesthetize the animal according to the institution's approved animal care protocol.

Collect blood via cardiac puncture or from the retro-orbital sinus.[9]
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Dispense the collected blood into a microcentrifuge tube.

Allow the blood to clot at room temperature for 30 minutes.[10]

Centrifuge the tubes at 2,000 x g for 20 minutes at 4°C to separate the serum.[9]

Carefully collect the supernatant (serum) and transfer it to a new, labeled tube.

Store serum at -80°C until analysis.[9]

Protocol 4.1.2: Measurement of BUN and Serum
Creatinine
Objective: To quantify BUN and SCr levels as indicators of renal function.

Principle: Commercially available colorimetric assay kits are most commonly used. Creatinine

is often measured using the Jaffe reaction (alkaline picrate method), while BUN is measured

based on the urease reaction.[8][9]

Procedure:

Thaw serum samples on ice.

Perform the assays using commercially available kits (e.g., from Labtest, Cayman Chemical,

or similar suppliers) according to the manufacturer's instructions.

Briefly, this involves mixing a small volume of serum with the kit's reagents in a 96-well plate.

After an incubation period, the absorbance is read using a microplate reader at the specified

wavelength.

Calculate the concentration of BUN and creatinine by comparing the sample absorbance to a

standard curve generated with known concentrations of urea and creatinine.[9]

Results are typically expressed in mg/dL.[11]

Histopathological Assessment
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Histopathological examination of kidney tissue is essential for identifying the nature and extent

of renal damage, such as tubular necrosis, vacuolization, and inflammatory cell infiltration.[5]

[12]

Protocol 4.2.1: Kidney Tissue Processing and H&E
Staining
Objective: To prepare kidney tissue sections for microscopic examination.

Materials:

4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

Phosphate Buffered Saline (PBS)

Ethanol series (70%, 80%, 95%, 100%)

Xylene

Paraffin wax

Microtome

Glass slides

Hematoxylin and Eosin (H&E) stain

Mounting medium

Procedure:

Fixation: At the time of sacrifice, harvest the kidneys.[13] Fix one kidney in 4% PFA or 10%

NBF for 24 hours at 4°C.

Dehydration: Wash the fixed tissue in PBS and then dehydrate through a graded series of

ethanol solutions.

Clearing: Clear the tissue in xylene.
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Infiltration & Embedding: Infiltrate the tissue with molten paraffin wax and then embed it to

form a paraffin block.

Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto glass slides.

Staining:

Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to

water.

Stain with Hematoxylin to stain cell nuclei blue/purple.

Rinse and differentiate in acid-alcohol.

Stain with Eosin to stain cytoplasm and extracellular matrix pink/red.

Dehydrate the stained sections, clear in xylene, and coverslip using a permanent

mounting medium.

Analysis: Examine the slides under a light microscope to assess for pathological changes

like tubular necrosis, loss of brush border, cast formation, and interstitial inflammation.

Molecular and Cellular Assessment
These assays provide mechanistic insights into how carboplatin induces renal cell injury and

death.

Signaling Pathways in Carboplatin Nephrotoxicity
Carboplatin-induced nephrotoxicity is strongly associated with oxidative stress.[3][4] The

generation of reactive oxygen species (ROS) overwhelms the kidney's antioxidant defenses,

leading to lipid peroxidation, protein oxidation, and DNA damage. This cellular damage can

trigger mitochondrial dysfunction and activate apoptotic pathways, leading to the death of renal

tubular cells.
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Caption: Key signaling events in carboplatin-induced renal tubular cell injury.

Protocol 4.3.2: Measurement of Reactive Oxygen
Species (ROS)
Objective: To quantify ROS levels in kidney tissue homogenates.

Principle: Dihydroethidium (DHE) is a fluorescent probe used to detect superoxide. DHE is

oxidized by ROS to ethidium, which intercalates with DNA, emitting red fluorescence.[12]

Materials:
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Kidney tissue, snap-frozen in liquid nitrogen

Homogenization buffer (e.g., RIPA buffer)

Dounce homogenizer

DHE stock solution (in DMSO)

Black 96-well microplate

Fluorometric microplate reader

Procedure:

Weigh a piece of frozen kidney tissue and add 10 volumes of ice-cold homogenization buffer.

Homogenize the tissue on ice using a Dounce homogenizer.

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant

(cytosolic fraction).

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

Dilute the samples to a uniform protein concentration (e.g., 1 mg/mL) with homogenization

buffer.

Add 50 µL of each sample to the wells of a black 96-well plate.

Prepare a working solution of DHE (e.g., 10 µM) in PBS.

Add 50 µL of the DHE working solution to each well.

Incubate the plate for 30 minutes at 37°C, protected from light.

Measure fluorescence with an excitation wavelength of ~480-500 nm and an emission

wavelength of ~590-610 nm.

Express ROS levels as relative fluorescence units (RFU) per mg of protein.
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Protocol 4.3.3: Assessment of Apoptosis via TUNEL
Assay
Objective: To detect DNA fragmentation associated with apoptosis in kidney tissue sections.

Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay

enzymatically labels the 3'-OH ends of DNA strand breaks, which are a hallmark of apoptosis.

[14][15]

Materials:

Paraffin-embedded kidney tissue sections on slides (from Protocol 4.2.1)

Commercial TUNEL assay kit (e.g., from Roche or similar suppliers)[13]

Proteinase K

Permeabilization solution (e.g., Triton X-100 in sodium citrate)

Fluorescent microscope

DAPI counterstain

Procedure:

Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as

described in the H&E staining protocol.

Permeabilization: Incubate sections with Proteinase K solution to retrieve antigenic sites.

Labeling Reaction: Follow the manufacturer's protocol for the chosen TUNEL kit. This

typically involves:

Incubating the sections with a reaction mixture containing Terminal deoxynucleotidyl

Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP).[14]

This reaction takes place in a humidified chamber for ~60 minutes at 37°C.
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Washing: Rinse the slides thoroughly with PBS to stop the reaction and remove unbound

nucleotides.

Counterstaining: Stain the nuclei with a DNA-intercalating dye like DAPI (blue fluorescence)

to visualize all cells.

Mounting and Visualization: Mount the slides with an anti-fade mounting medium.

Analysis:

Visualize the slides using a fluorescence microscope. TUNEL-positive cells (apoptotic) will

show green or red fluorescence (depending on the kit's label), while all nuclei will be

visible with DAPI.[16]

Quantify apoptosis by counting the number of TUNEL-positive cells per high-power field or

as a percentage of total (DAPI-stained) cells. Apoptotic cells are typically observed in the

proximal and distal tubules.[17]

Summary of Assessment Methods
The selection of methods should be guided by the research question, whether it is for general

toxicity screening or a detailed mechanistic study.
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Caption: Key methods for evaluating different aspects of renal toxicity.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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